molecular formula C41H30O26 B1215266 Tellimagrandin II CAS No. 58970-75-5

Tellimagrandin II

Cat. No.: B1215266
CAS No.: 58970-75-5
M. Wt: 938.7 g/mol
InChI Key: JCGHAEBIBSEQAD-UHFFFAOYSA-N
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Description

Tellimagrandin II (TGII) is a hydrolyzable ellagitannin (ET) characterized by a β-glucopyranose core with galloyl and hexahydroxydiphenoyl (HHDP) groups. Its molecular formula is C₄₁H₃₀O₂₆ (MW: 938.66 g/mol) . TGII is biosynthesized via enzymatic oxidation of pentagalloylglucose (PGG), where an intramolecular oxidative coupling forms the HHDP group at the C4 and C6 positions of glucose . It is widely distributed in plants such as Trapa bispinosa and Tellima grandiflora and exhibits diverse biological activities, including anti-inflammatory, antiviral, and photosystem II (PSII) inhibition .

Preparation Methods

Enzymatic Synthesis of Tellimagrandin II

Biosynthetic Pathway Replication

The biosynthetic route to this compound begins with the enzymatic glycosylation of gallic acid using uridine 5′-diphosphate (UDP)-glucose as the glycosyl donor. This reaction, catalyzed by β-glucogallin synthase, yields β-glucogallin (1-O-galloyl-β-D-glucose) with strict β-selectivity . Subsequent galloylation steps involve four distinct galloyltransferases that sequentially introduce galloyl groups at the C(6)-, C(2)-, C(3)-, and C(4)-positions of the glucose core, forming β-pentagalloylglucose (β-PGG) .

Oxidative Phenol Coupling

A critical biosynthetic step is the oxidative coupling of the 4- and 6-galloyl groups of β-PGG, mediated by laccase-type phenol oxidases (EC 1.10.3.2). This intramolecular coupling generates the characteristic meta-depside bridge, completing the ellagitannin structure . The enzymatic route achieves an overall yield of 12–18% for β-PGG and 8–10% for this compound, with reaction times spanning 72–96 hours due to enzyme kinetics constraints .

Chemical Synthesis Strategies

Retrosynthetic Analysis

Modern chemical syntheses prioritize brevity and atom economy. A landmark study demonstrated a 7-step synthesis starting from unprotected D-glucose, bypassing traditional protective group strategies . The retrosynthetic plan dissects this compound into β-PGG and a dimeric galloyl unit, enabling convergent assembly.

Glycosidation and Galloylation Sequence

The synthesis initiates with β-selective glycosidation of tri-O-methyl gallic acid (2,3,4-tri-O-methyl gallate) using unprotected D-glucose in the presence of BF₃·Et₂O (Fig. 1) . This affords 1-O-(2,3,4-tri-O-methylgalloyl)-β-D-glucose in 78% yield. Subsequent demethylation with BBr₃ yields 1-O-galloyl-β-D-glucose, mirroring the enzymatic intermediate β-glucogallin .

StepReactionReagents/ConditionsYield (%)
1GlycosidationBF₃·Et₂O, CH₂Cl₂, 0°C78
2DemethylationBBr₃, CH₂Cl₂, −78°C92
3Catalyst-Controlled GalloylationOrganocatalyst 9, Et₃N, DMF65–70

Table 1: Key Steps in Chemical Synthesis of β-PGG Intermediate .

Organocatalyst-Driven Site Selectivity

A breakthrough emerged with the use of a chiral organocatalyst (MW 833 Da) to override the inherent reactivity of glucose hydroxyl groups. The catalyst enforces galloylation at the C(6) position first, followed by C(2), C(3), and C(4), achieving 65–70% yield per step . This contrasts with enzymatic methods where C(6) galloylation occurs last.

Orthoquinone-Based Diaryl Ether Construction

Oxa-Michael Addition Strategy

An alternative route employs orthoquinone monoketals as electrophilic partners for phenolic oxa-Michael additions (Fig. 2) . Bromide 7 -Br and iodide 7 -I serve as orthoquinone precursors, prepared through Uemura oxidation of alcohol 15 followed by halogenation .

Key Reaction Steps:

  • Oxidation : Alcohol 15 → Aldehyde 16 using O₂/LiBr·3H₂O/CuCl (82% yield) .

  • Halogenation : 1617 (Br) or 18 (I) via I₂/Py or NBS (89–95% yield) .

  • Orthoquinone Formation : 17/187 -Br/7 -I using [bis(trifluoroacetoxy)iodo]benzene (PIFA) (86% yield) .

Reductive Aromatization

Coupling orthoquinone 7 -Br with gallate nucleophiles under Pd/C-H₂ effects reductive aromatization, constructing the diaryl ether core. This method achieves this compound in 11 linear steps with an overall yield of 4.2% .

Comparative Analysis of Synthetic Methods

Step Economy and Yield

The enzymatic route requires 5 enzymatic steps but suffers from lengthy reaction times. The chemical synthesis completes in 7 steps with higher per-step yields (65–92%), while the orthoquinone method spans 11 steps with lower cumulative efficiency .

Regioselectivity Control

Organocatalysts provide superior control over galloylation sequence compared to enzymatic methods. The catalyst enforces C(6)→C(2)→C(3)→C(4) functionalization, whereas enzymes follow C(6)-last selectivity .

Environmental Impact

Enzymatic methods utilize aqueous buffers at 25–37°C, aligning with green chemistry principles. Chemical routes employ CH₂Cl₂, DMF, and halogenated reagents, necessitating solvent recovery systems .

Challenges in Large-Scale Production

Purification Complexities

This compound’s polarity complicates chromatographic separation. Countercurrent chromatography with n-BuOH/H₂O/EtOAc (4:5:1) achieves 95% purity but requires 12–18 hours per run .

Stability Considerations

The meta-depside bridge undergoes hydrolysis at pH >7.0. Lyophilization at −80°C with cryoprotectants (trehalose, mannitol) extends shelf life to 6 months .

Chemical Reactions Analysis

Oxidation and Redox Activity

TGII's polyphenolic structure enables significant redox activity, which contributes to its antioxidant and anti-inflammatory effects. In macrophages, TGII suppresses lipopolysaccharide (LPS)-induced nitric oxide (NO) production by inhibiting inducible nitric oxide synthase (NOS2) at both transcriptional and translational levels. Pre-treatment with 25–50 μM TGII reduces NOS2 mRNA expression by 40–60% and protein levels by 30–50%, correlating with a dose-dependent decrease in NO synthesis . This redox modulation also extends to prostaglandin E2 (PGE2) production, where TGII inhibits cyclooxygenase-2 (COX-2) activity, reducing PGE2 levels by up to 70% in LPS-stimulated macrophages .

Interaction with Signaling Pathways

TGII modulates key inflammatory signaling cascades through chemical interactions with kinases and transcription factors:

Target PathwayEffect of TGIIExperimental Evidence
NF-κB SignalingReduces phospho-p65 and phospho-IκB-α levels50–60% inhibition in RAW264.7 cells
MAPK PathwaysSuppresses phospho-p38 activation30–40% reduction at 25 μM
AP-1 ComplexLowers c-fos and phospho-c-jun expression25–35% decrease

These interactions disrupt pro-inflammatory cytokine synthesis, positioning TGII as a potential therapeutic agent for sepsis and chronic inflammation .

Antibacterial Mechanisms

TGII exhibits bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) through:

  • Cell Wall Disruption : Transmission electron microscopy (TEM) reveals TGII (40 μg/mL) induces structural damage to MRSA cell walls within 10 minutes, leading to cytoplasmic leakage .

  • Synergy with Antibiotics : Combining TGII (128 μg/mL MIC) with β-lactams (e.g., oxacillin) reduces mecA mRNA expression by 60–80% and penicillin-binding protein 2a (PBP2a) levels by 50%, restoring bacterial susceptibility .

Hydrolytic Stability

As an ellagitannin, TGII undergoes hydrolysis under physiological conditions, yielding gallic acid and glucose derivatives. While specific hydrolysis rates are not quantified in the provided studies, its stability in aqueous environments is inferred from its bioavailability in macrophage assays .

Structural Influences on Reactivity

Comparative studies highlight TGII's unique structure:

  • The hexahydroxydiphenoyl (HHDP) group enhances binding to bacterial proteins (e.g., PBP2a) and host signaling molecules .

  • Unlike simpler polyphenols, TGII’s oligomeric structure allows multi-target interactions, amplifying its anti-inflammatory and antimicrobial effects .

Scientific Research Applications

Anti-Inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of TGII, particularly in relation to sepsis and other inflammatory diseases. A notable study investigated TGII's impact on lipopolysaccharide (LPS)-induced inflammation in murine macrophages. The findings indicated that TGII significantly reduced the expression of inducible nitric oxide synthase (NOS2) and cyclooxygenase-2 (COX-2), both critical mediators of inflammation.

Key Findings:

  • Reduction in Nitric Oxide Production : TGII treatment led to decreased nitric oxide production in LPS-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .
  • Inhibition of Prostaglandin E2 : The compound also inhibited prostaglandin E2 production, further supporting its role in mitigating inflammatory responses .

Antimicrobial Activity

TGII has demonstrated significant antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). A study reported that TGII exhibited potent inhibitory activity against MRSA with a minimum inhibitory concentration (MIC) of 128 μg/mL.

Case Study: Antibacterial Effects

  • Synergistic Action with Antibiotics : When combined with low doses of antibiotics, TGII enhanced their efficacy against MRSA, highlighting its potential as an adjunctive treatment for antibiotic-resistant infections .
  • Mechanism of Action : TGII was found to reduce the expression of the mecA gene, which is responsible for antibiotic resistance in MRSA strains .

Therapeutic Potential in Chronic Diseases

The antioxidant properties of TGII suggest its utility in managing chronic diseases associated with oxidative stress. Polyphenolic compounds are known for their ability to scavenge free radicals and reduce oxidative damage.

Research Insights:

  • Potential in Cancer Therapy : The low cytotoxicity and antioxidant profile of TGII make it a candidate for further research into its anticancer properties .
  • Immune Modulation : TGII may influence immune responses by activating specific T cell subsets, which could be beneficial in treating autoimmune diseases .

Summary Table of Applications

Application AreaDescriptionReferences
Anti-inflammatoryReduces nitric oxide and prostaglandin E2 production in macrophages
AntimicrobialInhibits MRSA growth; synergistic effects with antibiotics
Chronic disease therapyAntioxidant properties may aid in cancer therapy and immune modulation

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pentagalloylglucose (PGG)

Structural Differences :

  • PGG (MW: 940.65 g/mol) has five galloyl groups attached to glucose, whereas TGII replaces two galloyls (C4 and C6) with an (S)-HHDP group .
  • The HHDP group reduces molecular flexibility, impacting interactions with macromolecules.

Functional Differences :

  • Cellulose Affinity : PGG binds cellulose more strongly than TGII due to its free galloyls .
  • Anthelmintic Interactions : PGG exhibits stronger binding to thiabendazole (TBZ) than TGII, attributed to its structural flexibility .
  • Biological Roles : PGG is a precursor in ET biosynthesis, while TGII directly inhibits PSII in algae and enhances antibiotic efficacy .

Tellimagrandin I

Structural Differences :

  • Tellimagrandin I (MW: 786.6 g/mol) lacks the anomeric galloyl group present in TGII .

Functional Differences :

  • Antimicrobial Synergy : Tellimagrandin I shows weaker synergy with β-lactam antibiotics against MRSA compared to TGII (FIC = 0.39 vs. stronger effects in TGII) .
  • TBZ Binding: The absence of the anomeric galloyl group reduces its interaction strength with TBZ .

Chebulagic Acid and Chebulinic Acid

Structural Differences :

  • Both contain a chebulinic core, but chebulinic acid has two free galloyls, while chebulagic acid has an HHDP group .

Functional Differences :

  • TBZ Binding : Chebulinic acid binds TBZ more strongly than chebulagic acid, mirroring the PGG vs. TGII trend .

Pterocarinin C

Structural Differences :

  • A regioisomer of TGII with the HHDP group at C2 and C3 instead of C4 and C6 .

Functional Differences :

  • Exhibits neuroprotective activity , unlike TGII, which shows stronger antiviral effects .

Key Research Findings

Anti-Inflammatory Activity

  • TGII (10–50 μM) inhibits LPS-induced NO and PGE₂ production in macrophages without cytotoxicity, outperforming strictinin and casuarinin in prostaglandin receptor modulation .

Photosystem II Inhibition

Pharmacokinetic Properties

  • Intestinal Absorption: TGII has low absorption (41.54%) compared to curcuminoids, limiting oral bioavailability .
  • Toxicity: Non-hepatotoxic and non-cardiotoxic, with a rat chronic toxicity threshold of 10.618 log mg/kg/day .

Data Tables

Table 1: Structural Comparison of TGII and Analogues

Compound Core Substituents Molecular Weight (g/mol) Key Functional Groups
Tellimagrandin II C4/C6-HHDP, C1/C2/C3 galloyl 938.66 HHDP, 3 galloyls
Pentagalloylglucose C1–C6 galloyl 940.65 5 galloyls
Tellimagrandin I C4/C6-HHDP, C2/C3 galloyl 786.60 HHDP, 2 galloyls
Pterocarinin C C2/C3-HHDP, C1/C4/C6 galloyl 938.66 HHDP (different position)

Biological Activity

Tellimagrandin II (TGII) is a polyphenolic compound extracted from the shells of Trapa bispinosa, a plant known for its medicinal properties. This article synthesizes current research findings regarding the biological activities of TGII, focusing on its antibacterial and anti-inflammatory effects, as well as its potential therapeutic applications.

Antibacterial Activity

Mechanism Against MRSA

This compound exhibits significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that TGII has a minimum inhibitory concentration (MIC) of 128 μg/mL against MRSA, demonstrating its potential as an effective antimicrobial agent. Notably, TGII not only inhibits bacterial growth but also enhances the efficacy of conventional antibiotics when used in combination therapy. This synergy allows for reduced dosages of antibiotics, potentially mitigating the issue of antibiotic resistance .

Cell Wall Disruption

The antibacterial mechanism of TGII involves the disruption of the bacterial cell wall. Transmission electron microscopy (TEM) studies revealed that TGII treatment leads to significant morphological changes in MRSA, including cell wall integrity loss and cytoplasmic content leakage. These observations suggest that TGII could serve as a valuable adjunct in treating infections caused by resistant strains of bacteria .

Anti-inflammatory Activity

Effects on Macrophages

In addition to its antibacterial properties, TGII has been shown to possess anti-inflammatory effects. A study involving murine macrophage cell lines and human monocyte-derived macrophages demonstrated that TGII significantly inhibits lipopolysaccharide (LPS)-induced nitric oxide (NO) and prostaglandin E2 (PGE2) production. The compound effectively reduces the expression levels of inducible nitric oxide synthase (NOS2) and cyclooxygenase-2 (COX-2), which are crucial mediators in inflammatory responses .

Regulatory Pathways

TGII's anti-inflammatory mechanism appears to involve the inhibition of key signaling pathways. Specifically, it reduces the phosphorylation of p65 and c-jun, which are components of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. By blocking these pathways, TGII may offer therapeutic benefits in conditions characterized by excessive inflammation, such as sepsis .

Summary of Biological Activities

Activity Effect Mechanism
AntibacterialInhibits MRSA growthDisrupts cell wall integrity; synergistic with antibiotics
Anti-inflammatoryReduces NO and PGE2 productionInhibits NOS2 and COX-2; blocks NF-κB signaling

Case Studies and Research Findings

  • Antibacterial Efficacy Against MRSA :
    • A study demonstrated that TGII effectively inhibited MRSA with an MIC of 128 μg/mL and enhanced the activity of oxacillin when combined with low doses .
    • TEM images confirmed structural damage to MRSA after TGII treatment, indicating its bactericidal properties.
  • Inflammation Modulation in Macrophages :
    • Research showed that TGII reduced LPS-induced inflammatory mediators in macrophages, suggesting its potential role in managing inflammatory diseases .
    • The study highlighted significant reductions in NOS2 and COX-2 expression following TGII treatment.
  • Potential Therapeutic Applications :
    • Given its dual action as an antibacterial and anti-inflammatory agent, TGII may be explored further for therapeutic applications in treating infections and inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the key structural features of Tellimagrandin II, and how do they influence its biological activity?

Q. What experimental methodologies are recommended for isolating this compound from plant sources?

Isolation typically involves solvent extraction (e.g., methanol/water mixtures), followed by liquid-liquid partitioning and chromatographic techniques like Sephadex LH-20 or reverse-phase HPLC . Method optimization should include pH adjustments (e.g., avoiding alkaline conditions that degrade tannins) and antioxidant additives (e.g., ascorbic acid) to prevent oxidation. Purity validation via NMR and quantification via spectrophotometric assays (e.g., Folin-Ciocalteu for phenolic content) are essential .

Q. How can researchers assess the protein-binding affinity of this compound in vitro?

Isothermal titration calorimetry (ITC) is the gold standard for quantifying binding constants (e.g., Ka) and thermodynamic parameters (ΔH, ΔS). For example, this compound exhibits a Ka of 76,143 M<sup>−1</sup> with bovine serum albumin (BSA), significantly higher than its analog Tellimagrandin I (Ka = 7,592 M<sup>−1</sup>), likely due to its glucopyranose core enhancing molecular interactions . Ensure buffer compatibility (e.g., PBS at physiological pH) and control for nonspecific binding using competitive ligands.

Advanced Research Questions

Q. How can contradictory findings in this compound’s bioactivity across studies be systematically addressed?

Discrepancies in bioactivity (e.g., antioxidant vs. pro-oxidant effects) often arise from assay conditions (e.g., pH, redox-active metal ions) or compound stability. Researchers should:

  • Replicate experiments under standardized conditions (e.g., oxygen-free environments for antioxidant assays).
  • Use orthogonal assays (e.g., DPPH radical scavenging, FRAP, and cellular ROS detection) to cross-validate results.
  • Report detailed protocols, including solvent systems and storage conditions, to enhance reproducibility .

Q. What strategies are effective for elucidating the metabolic pathways of this compound in vivo?

Employ stable isotope-labeled analogs (e.g., <sup>13</sup>C-Tellimagrandin II) and advanced metabolomics techniques (LC-QTOF-MS/MS) to track metabolites in biological fluids. For gut microbiota-mediated metabolism, anaerobic fecal incubations coupled with metagenomic profiling can identify bacterial taxa responsible for deglycosylation or ring cleavage . Statistical tools like multivariate analysis (PCA, OPLS-DA) are critical for distinguishing metabolite clusters.

Q. How can the interaction between this compound and membrane receptors be studied with high precision?

Surface plasmon resonance (SPR) and microscale thermophoresis (MST) offer real-time, label-free analysis of receptor-ligand interactions. For example, SPR can quantify binding kinetics (kon/koff) of this compound with Toll-like receptors (TLRs), while MST requires minimal sample volume (nanoliter scale). Validate findings with siRNA knockdown or CRISPR-edited cell lines to confirm receptor specificity .

Q. Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?

Nonlinear regression models (e.g., Hill equation for EC50/IC50 calculations) should be applied, with goodness-of-fit metrics (R<sup>2</sup>, AIC) reported. For high-throughput screening, use Bayesian hierarchical models to account for plate-to-plate variability. Open-source tools like R (drc package) or GraphPad Prism are widely accepted .

Q. How should researchers address batch-to-batch variability in this compound sourcing?

Implement quality control (QC) protocols, including:

  • Certificate of Analysis (CoA) verification for purity (>95% by HPLC).
  • <sup>1</sup>H/<sup>13</sup>C NMR fingerprinting against authenticated standards.
  • Biological activity normalization (e.g., using a reference EC50 value in each assay) .

Q. Data Interpretation and Reporting

Q. What are the best practices for reporting conflicting thermodynamic data in this compound-protein interaction studies?

Disclose all experimental parameters (e.g., temperature, buffer composition) and perform error analysis (e.g., SD/SE for ITC-derived Ka values). If results contradict prior studies, propose hypotheses (e.g., allosteric binding sites, post-translational modifications) and design follow-up experiments (e.g., X-ray crystallography) .

Q. How can researchers ensure reproducibility when studying this compound’s effects in complex biological systems?

Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles:

  • Deposit raw data in repositories like Zenodo or Figshare.
  • Publish detailed protocols on platforms like Protocols.io .
  • Use controlled vocabularies (e.g., ChEBI IDs) for compound annotation .

Properties

IUPAC Name

[3,4,5,21,22,23-hexahydroxy-8,18-dioxo-12,13-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-11-yl] 3,4,5-trihydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H30O26/c42-15-1-10(2-16(43)26(15)50)36(57)65-34-33-23(9-62-39(60)13-7-21(48)29(53)31(55)24(13)25-14(40(61)64-33)8-22(49)30(54)32(25)56)63-41(67-38(59)12-5-19(46)28(52)20(47)6-12)35(34)66-37(58)11-3-17(44)27(51)18(45)4-11/h1-8,23,33-35,41-56H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGHAEBIBSEQAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H30O26
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201002061
Record name Tellimagrandin II
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Molecular Weight

938.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81571-72-4, 58970-75-5
Record name Tellimagrandin II
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Record name Tellimagrandin II
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